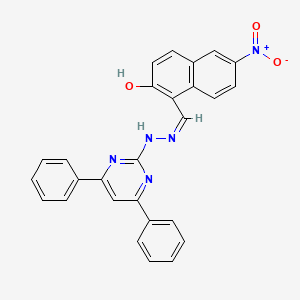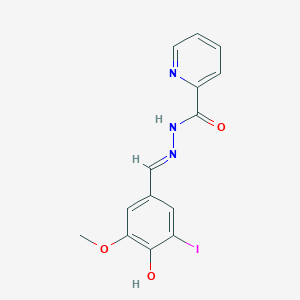![molecular formula C11H14N4S B3728610 N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B3728610.png)
N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea
Übersicht
Beschreibung
N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea, also known as MPTU, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTU belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea is not fully understood, but it is believed to act through multiple pathways. N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has also been reported to inhibit the expression of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. Furthermore, N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has been reported to have several biochemical and physiological effects. In vitro studies have shown that N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has also been shown to inhibit the expression of COX-2 and iNOS, two enzymes that are involved in the production of pro-inflammatory mediators. In vivo studies have shown that N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea can reduce inflammation in animal models of arthritis, colitis, and sepsis. Additionally, N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has been reported to induce apoptosis in cancer cells and lower blood glucose levels in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-inflammatory and anti-cancer drugs. N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has also been reported to have good solubility in water, which makes it easier to administer in different experimental settings. However, one of the limitations of using N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea is its limited availability, which can make it difficult to conduct large-scale experiments. Additionally, the exact mechanism of action of N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea is not fully understood, which can make it challenging to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea research, including the development of more efficient synthesis methods, the identification of specific targets and pathways, and the evaluation of its potential use in combination with other drugs. Additionally, the use of N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea in animal models of other diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored. Finally, the development of N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea derivatives with improved pharmacokinetic properties and increased potency should be investigated.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has been reported to lower blood glucose levels in diabetic mice, suggesting its potential use in the treatment of diabetes.
Eigenschaften
IUPAC Name |
(Z)-[1-(3-methylphenyl)pyrazolidin-3-ylidene]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-3-2-4-9(7-8)15-6-5-10(14-15)13-11(12)16/h2-4,7H,5-6H2,1H3,(H3,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUIQDKZMGNJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=NC(=S)N)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CC/C(=N/C(=S)N)/N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[1-(3-methylphenyl)pyrazolidin-3-ylidene]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3728528.png)
![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3728532.png)
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B3728540.png)
![2-hydroxy-5-methylbenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3728541.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3728548.png)
![N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide](/img/structure/B3728555.png)

![2-[(3,4-dichlorophenyl)imino]-5-(3-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3728564.png)
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3728566.png)
![2-fluorobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728592.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3728604.png)
![N-(2-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3728619.png)
